molecular formula C17H19N3O2 B2854417 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one CAS No. 2034502-58-2

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one

Cat. No.: B2854417
CAS No.: 2034502-58-2
M. Wt: 297.358
InChI Key: XNYBUYGYMDAWQH-UHFFFAOYSA-N
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Description

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unclear . Depending on its targets and mode of action, the compound could potentially influence cell growth, cell cycle progression, apoptosis, or other cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and function, while the presence of other molecules could lead to competitive or noncompetitive inhibition.

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-18-9-7-16(19-13)22-15-8-10-20(12-15)17(21)11-14-5-3-2-4-6-14/h2-7,9,15H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYBUYGYMDAWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.